2-Bromo-4-(trifluoromethoxy)phenylacetylene
Overview
Description
2-Bromo-4-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H4BrF3O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethoxy)benzene.
Sonogashira Coupling Reaction: This reaction is commonly used to introduce the ethynyl group.
Reaction Conditions: Typical conditions include the use of a base such as triethylamine, solvents like tetrahydrofuran (THF), and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the Sonogashira coupling reaction makes it a viable method for large-scale synthesis. Optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethoxy)phenylacetylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.
Reduction Products: Reduction typically yields alkenes or alkanes.
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylacetylene depends on its specific application
Molecular Targets: The bromine and trifluoromethoxy groups can participate in interactions with enzymes, receptors, or other biomolecules.
Pathways Involved: The ethynyl group can undergo reactions that modify the compound’s structure, influencing its biological activity.
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)phenylacetylene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Iodo-4-(trifluoromethoxy)phenylacetylene: Similar structure but with an iodine atom instead of bromine.
4-(Trifluoromethoxy)phenylacetylene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 2-Bromo-4-(trifluoromethoxy)phenylacetylene is unique due to the combination of its bromine and trifluoromethoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-1-ethynyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(5-8(6)10)14-9(11,12)13/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKIQDKDHQHKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238902 | |
Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426290-11-0 | |
Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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